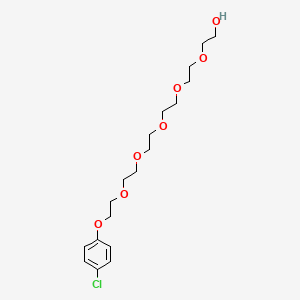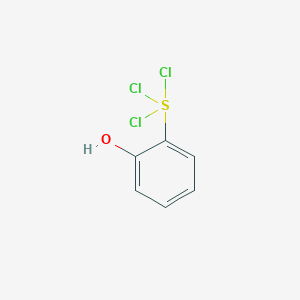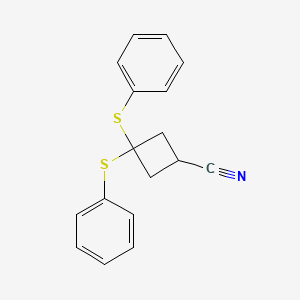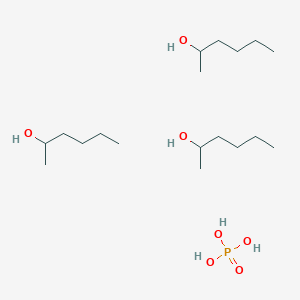
17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL: is a synthetic organic compound characterized by the presence of a chlorophenoxy group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-chlorophenol with a series of ethylene oxide units. The process can be summarized as follows:
Starting Material: 4-chlorophenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) to form the intermediate compound.
Polymerization: The intermediate is then subjected to further polymerization with additional ethylene oxide units to achieve the desired chain length.
Final Product: The reaction mixture is purified to obtain the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions and ensure consistent product quality.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Polymer Science: Incorporated into polymer matrices to modify physical and chemical properties.
Biology:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatibility: Studied for its biocompatibility and potential use in biomedical applications.
Medicine:
Therapeutics: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: Utilized in diagnostic assays and imaging techniques.
Industry:
Surfactants: Used as a surfactant in various industrial applications, including detergents and emulsifiers.
Lubricants: Incorporated into lubricant formulations to enhance performance and stability.
Mechanism of Action
The mechanism of action of 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, modulating cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Influence signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
(4-Chlorophenoxy)acetic Acid: A plant growth regulator with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a chlorophenoxy group, used in medical applications.
Rafoxanide: An anthelmintic compound with a chlorophenoxy group, used in veterinary medicine.
Uniqueness:
Structural Features: The presence of multiple ether linkages and a long carbon chain distinguishes 17-(4-Chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL from other similar compounds.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
Properties
CAS No. |
90213-20-0 |
|---|---|
Molecular Formula |
C18H29ClO7 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-chlorophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29ClO7/c19-17-1-3-18(4-2-17)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20/h1-4,20H,5-16H2 |
InChI Key |
FNOUSLMFYUXUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)


![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)


![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)


![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
